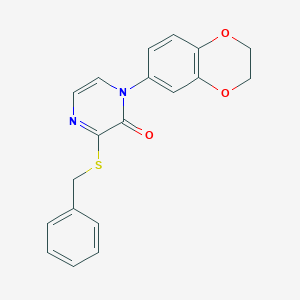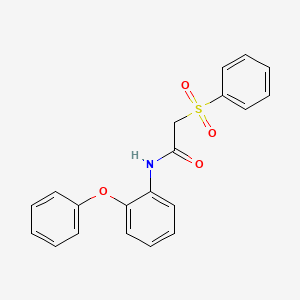![molecular formula C20H19N3O3S B2560231 Methyl-4-{2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoat CAS No. 483309-96-2](/img/structure/B2560231.png)
Methyl-4-{2-[(1-Methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features an imidazole ring, a benzoate ester, and a sulfanylacetamido linkage
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules .
Biology
In biological research, it can be used to study enzyme interactions and as a probe for biochemical pathways .
Medicine
The compound has potential therapeutic applications due to its imidazole ring, which is a common motif in many pharmaceuticals .
Industry
In the industrial sector, it can be used in the synthesis of polymers and other advanced materials .
Wirkmechanismus
Target of Action
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a compound that belongs to the class of imidazole-containing compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate plays a significant role in biochemical reactions due to its imidazole moiety. The imidazole ring can interact with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, imidazole-containing compounds are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, the sulfanyl group in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their function and stability.
Cellular Effects
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate influences various cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases. This compound may also affect gene expression by binding to transcription factors or altering chromatin structure. Furthermore, its impact on cellular metabolism could be significant, as imidazole derivatives are known to interfere with metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate involves several key interactions. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate may change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can degrade under certain conditions, leading to a loss of activity . Long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein levels.
Dosage Effects in Animal Models
The effects of methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At high doses, it could cause toxic or adverse effects, including liver and kidney damage. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate within cells and tissues are influenced by its chemical properties. The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Its localization within cells can affect its biological activity, as it may accumulate in specific compartments or organelles .
Subcellular Localization
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia.
Attachment of the Sulfanylacetamido Group: This step involves the reaction of the imidazole derivative with a sulfanylacetamido precursor under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole ring.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is unique due to its combination of an imidazole ring, a sulfanylacetamido linkage, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
IUPAC Name |
methyl 4-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23-17(14-6-4-3-5-7-14)12-21-20(23)27-13-18(24)22-16-10-8-15(9-11-16)19(25)26-2/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIPTBSDOCKRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2560149.png)
![Methyl 4-[9-chloro-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2560150.png)
![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2560152.png)
![N-(3-METHOXYPHENYL)-3-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPANAMIDE](/img/structure/B2560154.png)
![N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide](/img/structure/B2560158.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)
![N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2560161.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)

![Methyl 5-[(4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2560164.png)
![N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2560165.png)

![N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2560168.png)

